N-benzyl-3-bromo-5-thiophen-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-benzyl-3-bromo-5-thiophen-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-bromo-5-thiophen-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Attachment of the Thiophene Ring: This step may involve a cross-coupling reaction such as the Suzuki or Stille coupling.
Incorporation of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Carboxamide Group: This can be achieved through the reaction of the corresponding acid chloride with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-bromo-5-thiophen-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products.
Substitution: Substituted derivatives with various functional groups.
Coupling Reactions: Complex organic molecules with extended conjugation or additional functional groups.
Scientific Research Applications
N-benzyl-3-bromo-5-thiophen-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules like proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-benzyl-3-bromo-5-thiophen-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3-bromo-5-thiophen-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide: Lacks the trifluoromethyl group.
N-benzyl-3-bromo-5-thiophen-2-yl-7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide: Has a methyl group instead of a trifluoromethyl group.
N-benzyl-3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide: Has a chlorine atom instead of a bromine atom.
Uniqueness
The presence of the trifluoromethyl group in N-benzyl-3-bromo-5-thiophen-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide imparts unique electronic properties, making it more lipophilic and potentially enhancing its ability to cross biological membranes. This can result in improved bioavailability and efficacy in medicinal applications. Additionally, the combination of the bromine atom and the thiophene ring can provide unique reactivity patterns, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
N-benzyl-3-bromo-5-thiophen-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrF3N4OS/c20-15-16(18(28)24-10-11-5-2-1-3-6-11)26-27-14(19(21,22)23)9-12(25-17(15)27)13-7-4-8-29-13/h1-8,12,14,25H,9-10H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFVPPYFBUFVMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(C(=NN2C1C(F)(F)F)C(=O)NCC3=CC=CC=C3)Br)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrF3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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